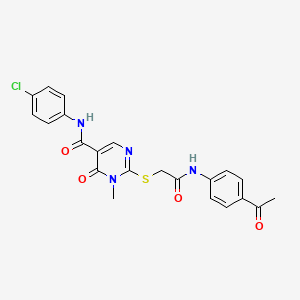
2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O4S and its molecular weight is 470.93. The purity is usually 95%.
BenchChem offers high-quality 2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
One of the primary applications of derivatives similar to the mentioned compound is in the realm of antimicrobial activity. Research by Abdel-rahman, Bakhite, and Al-Taifi (2002) focused on synthesizing new pyridothienopyrimidines and pyridothienotriazines, demonstrating their potential in vitro antimicrobial activities. Their work highlights the synthesis processes and the evaluation of these compounds against various microbial strains, showing promise for future antimicrobial agent development (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anticancer Activity
Further expanding the utility of such compounds, research has also been conducted on their potential anticancer activities. For instance, a study by Atta and Abdel-Latif (2021) synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, examining their in vitro cytotoxicity against several cancer cell lines. This research underscores the significant potential these compounds hold in the development of new anticancer treatments, especially those containing the thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel-Latif, 2021).
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds structurally related to "2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide" are crucial for understanding their potential applications. Studies such as those by Ji (2006) have focused on the synthesis of related compounds, offering insight into their chemical structure through X-ray diffraction analysis, further aiding in the development of new pharmaceuticals (Ji, 2006).
Central Nervous System (CNS) Activity
Additionally, the exploration of CNS depressant activity of Schiff bases derived from similar compounds, as researched by Bhattacharjee, Saravanan, and Mohan (2011), opens up new avenues for the development of therapeutic agents targeting the central nervous system. Their work contributes to a growing body of literature indicating the versatility and potential therapeutic applications of these compounds (Bhattacharjee, Saravanan, & Mohan, 2011).
Eigenschaften
IUPAC Name |
2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4S/c1-13(28)14-3-7-16(8-4-14)25-19(29)12-32-22-24-11-18(21(31)27(22)2)20(30)26-17-9-5-15(23)6-10-17/h3-11H,12H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDFFKHISGYDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2875405.png)




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2875411.png)

![N-Methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-ynamide](/img/structure/B2875415.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2875416.png)
![(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride](/img/structure/B2875417.png)


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2875424.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2875428.png)